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molecular formula C18H28F6N6OP2 B554699 PyBOP CAS No. 128625-52-5

PyBOP

Cat. No. B554699
M. Wt: 520.4 g/mol
InChI Key: VIAFLMPQBHAMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960664B2

Procedure details

Solutions of each acid (RN) were prepared (1.08 mmol) in DMF (3 mL) (enough for 6 cartridges per acid). Solutions of PyBOP (3.74 g, 7.2 mmol) and HOBT (0.96 g, 7.2 mmol) in DMF (24 mL) were prepared. To each cartridge on a Bohdan block was added acid solution (0.5 niL, 0.18 mmol) according to product layout (6 cartridges of each of the 8 acids). To each cartridge was added the PyBOP/HOBT solution (0.5 mL, 0.078 g PYBOP, 0.15 mmol/0.02g HOBT, 0.15 mmol) and DIEA (0.052 mL, 0.30 mmol). The Bohdan block was agitated on a Bohdan shaker at 700-800 rpm for 1 h. A solution of amine was prepared (2.30 g, 7.2 mmol) in 24 mL of CH2Cl2. To each cartridge was added 0.5 mL of amine solution (0.48 g, 0.15 mmol). The Bohdan block was agitated on the Bohdan shaker at 700-800 rpm for 16 h. The reaction mixtures were drained into 48 well Robbin's blocks. Each cartridge was rinsed with 0.5 mL DMF into another 48 well Robbin's block. The reaction mixtures were concentrated in the Robbin's blocks under reduced pressure at 50° C. for 6 h in a Jouan centrifugal evaporator. Products were carried on crude to next reaction.
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
PyBOP HOBT
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.052 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
per acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][N:4]([P+:6]([O:17][N:18]2[N:26]=[N:25][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]2=3)([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[N:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:3][CH2:2]1.[F:27][P-:28]([F:33])([F:32])([F:31])([F:30])[F:29].[CH:34]1[CH:35]=[CH:36][C:37]2[N:42]([OH:43])[N:41]=[N:40][C:38]=2[CH:39]=1.CCN(C(C)C)C(C)C>CN(C=O)C.C(Cl)Cl>[CH2:1]1[CH2:5][N:4]([P+:6]([O:17][N:18]2[N:26]=[N:25][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]2=3)([N:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)[N:12]2[CH2:13][CH2:14][CH2:15][CH2:16]2)[CH2:3][CH2:2]1.[F:27][P-:28]([F:33])([F:32])([F:31])([F:30])[F:29].[CH:34]1[CH:35]=[CH:36][C:37]2[N:42]([OH:43])[N:41]=[N:40][C:38]=2[CH:39]=1 |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
24 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
PyBOP HOBT
Quantity
0.5 mL
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F.C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.052 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
amine
Quantity
0.5 mL
Type
reactant
Smiles
Step Five
Name
per acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The Bohdan block was agitated on a Bohdan shaker at 700-800 rpm for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To each cartridge on a Bohdan block was added acid solution (0.5 niL, 0.18 mmol)
STIRRING
Type
STIRRING
Details
The Bohdan block was agitated on the Bohdan shaker at 700-800 rpm for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixtures
WASH
Type
WASH
Details
Each cartridge was rinsed with 0.5 mL DMF into another 48 well Robbin's block
CUSTOM
Type
CUSTOM
Details
The reaction mixtures
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in the Robbin's blocks under reduced pressure at 50° C. for 6 h in a Jouan centrifugal evaporator
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Products were carried on crude to next reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.2 mmol
AMOUNT: MASS 3.74 g
Name
Type
product
Smiles
C=1C=CC2=C(C1)N=NN2O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.2 mmol
AMOUNT: MASS 0.96 g
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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